Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate
Overview
Description
Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Methyl (5-amino-1H-1,2,4-triazol-3-yl)acetate is a compound that has been synthesized and studied for its potential biological activities It’s worth noting that 1,2,4-triazoles, the core structure of this compound, have been reported to possess a wide spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . They have been reported to be potent inhibitors of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .
Mode of Action
It is known that the 1,2,4-triazole moiety is a crucial part of many bioactive compounds and can interact with various biological targets . The presence of the amino group in the 5-position of the 1,2,4-triazole ring could potentially enhance the interaction with its targets, leading to the observed biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-triazoles, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Compounds containing the 1,2,4-triazole moiety have been reported to exhibit a wide range of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate typically involves the reaction of methyl bromoacetate with 5-amino-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antifungal, antibacterial, and anticancer activities.
Agriculture: It can be used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetate
- Methyl 2-(5-hydroxy-1H-1,2,4-triazol-3-yl)acetate
- Methyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate
Uniqueness
Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate is unique due to the presence of the amino group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various bioactive compounds. Additionally, the triazole ring imparts stability and resistance to metabolic degradation, enhancing its potential as a drug candidate .
Properties
IUPAC Name |
methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-11-4(10)2-3-7-5(6)9-8-3/h2H2,1H3,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEXMLNHFYUASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875764-86-6 | |
Record name | methyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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